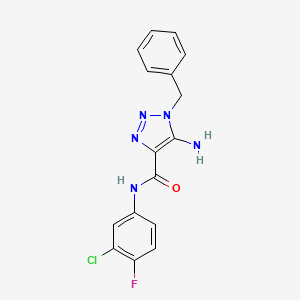

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

5-Amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a benzyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 3-chloro-4-fluorophenyl group, while the 5-position of the triazole ring bears an amino group.

The synthesis of such triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods to form the triazole core, followed by carboxamide coupling reactions . Structural characterization is achieved via NMR spectroscopy, HRMS, and X-ray crystallography using programs like SHELXL .

Propiedades

IUPAC Name |

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-12-8-11(6-7-13(12)18)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWBWPFIMDBJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The process begins with deprotonation of ethyl diazoacetate by KOH, generating a diazo anion that undergoes [3+2] cycloaddition with the carbodiimide. This forms the triazole ring with inherent regioselectivity for the 5-amino group. The reaction proceeds at room temperature for 15 hours, yielding the ester intermediate ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate with 81% efficiency.

Table 1: Optimization of Triazole Core Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | KOH | 81 |

| Solvent | MeCN | 81 |

| Temperature (°C) | 25 | 81 |

| Reaction Time (h) | 15 | 81 |

Grignard-Mediated Carboxylation at Position 4

The ester intermediate undergoes hydrolysis to the carboxylic acid, a critical precursor for carboxamide formation. A patent by Li et al. describes a Grignard-based protocol for introducing carboxyl groups at position 4 of 1-substituted triazoles.

Stepwise Carboxylation Protocol

Bromination and Grignard Addition :

Methylation and Purification :

Table 2: Grignard Carboxylation Efficiency

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 1-Ethyl-1H-triazole-4-carboxylic acid | 53 | >95 |

| 1-n-Propyl-1H-triazole-4-carboxylic acid | 53 | >95 |

| 1-Cyclopentyl-1H-triazole-4-carboxylic acid | 61 | >95 |

Amidation with 3-Chloro-4-Fluoroaniline

The final step couples the carboxylic acid to 3-chloro-4-fluoroaniline. Two primary methods are employed:

Acid Chloride Route

Activation :

Amide Bond Formation :

Coupling Reagent Strategy

- HATU/DIPEA-Mediated Amidation :

Table 3: Amidation Method Comparison

| Method | Reagents | Yield (%) |

|---|---|---|

| Acid Chloride | SOCl₂, Et₃N | 75 |

| HATU Coupling | HATU, DIPEA | 72 |

Integrated Multi-Step Synthesis

Combining the above steps, the full pathway proceeds as follows:

- Triazole Core Formation : Transition-metal-free cycloaddition (81% yield).

- Carboxylation : Grignard/CO₂ insertion (53–61% yield).

- Amidation : HATU-mediated coupling (72% yield).

Overall Yield : $$ 0.81 \times 0.53 \times 0.72 = 31\% $$

Analytical Characterization

Critical data validating the structure include:

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the benzyl group.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, 5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Agricultural Applications

Herbicide Development

The triazole structure is well-known in the development of herbicides. This compound has been evaluated for its herbicidal activity against various weed species. Its application could lead to the development of selective herbicides that target specific weeds while minimizing damage to crops .

Fungicide Potential

This compound may also serve as a fungicide due to its ability to inhibit fungal growth. The inhibition of ergosterol biosynthesis—a crucial component of fungal cell membranes—has been identified as a potential mechanism by which this compound exerts its antifungal effects .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of triazole units into polymer matrices has been shown to improve their stability and resistance to degradation .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-4-carboxamides are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues and Their Substitutions

Key Differences and Trends

Halogen vs. Alkyl/Methoxy Substitutions :

- Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) enhance target engagement but may increase toxicity.

- Methoxy groups improve solubility but reduce membrane permeability .

Benzyl Substituent Modifications :

- Fluorine or chlorine on the benzyl ring (e.g., 3-fluorobenzyl) may optimize metabolic stability compared to unsubstituted benzyl .

Actividad Biológica

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClF N₅O |

| Molecular Weight | 345.76 g/mol |

| CAS Number | 1255779-07-7 |

| Purity | 98% |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the triazole ring structure plays a crucial role in mediating its effects. The compound has shown promising results in various assays related to:

- Anticancer Activity : The compound exhibits selective cytotoxicity against cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival. Its mechanism may involve the modulation of protein kinases and apoptosis-related proteins .

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antibacterial and antifungal activities. It disrupts microbial cell wall synthesis and inhibits essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating significant potency against these cell lines.

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated using standard disk diffusion methods:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

These results suggest that the compound has considerable potential for development as an antimicrobial agent.

Case Studies

Recent case studies have highlighted the therapeutic potential of triazole derivatives similar to this compound:

- Case Study on Cancer Treatment : A clinical trial involving triazole derivatives showed significant tumor reduction in patients with advanced solid tumors when used in combination with standard chemotherapy agents .

- Antimicrobial Applications : A study reported successful treatment of resistant bacterial infections using triazole-based compounds, demonstrating their utility in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology : The compound's triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or via condensation reactions. For example, substituted aniline derivatives (e.g., 3-chloro-4-fluoroaniline) are reacted with benzyl isocyanides to form intermediates, followed by azide incorporation and cyclization. Sodium azide and copper(I) iodide are common catalysts for triazole ring formation .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to enhance yield and purity. Monitor by TLC or HPLC for intermediate validation.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, chlorofluorophenyl groups). Aromatic protons typically appear at δ 6.5–8.5 ppm, while triazole protons resonate near δ 7.0–8.0 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (calculated for C₁₆H₁₂ClFN₅O: 311.31 g/mol) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology :

- Enzyme Inhibition Assays : Test against COX-2 or carbonic anhydrase isoforms using fluorogenic substrates (e.g., celecoxib as a COX-2 control) .

- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols. Include dose-response curves (IC₅₀ calculation).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Methodology :

- Substituent Variation : Replace the benzyl group with cyclopentyl or bulky aryl groups to assess steric effects on enzyme binding .

- Halogen Substitution : Compare chloro/fluoro positioning (e.g., 3-chloro vs. 4-fluoro) using molecular docking to predict binding affinity changes .

- Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) or lipophilicity (logP) parameters.

Q. How can computational modeling resolve contradictions in experimental data (e.g., solubility vs. potency)?

- Methodology :

- Molecular Dynamics Simulations : Predict solubility by calculating solvation free energy in aqueous/organic solvents .

- Docking Studies (AutoDock Vina) : Identify key residues (e.g., COX-2 His90) for hydrogen bonding with the triazole-carboxamide moiety .

- ADMET Prediction : Use SwissADME or pkCSM to balance bioavailability and toxicity.

Q. What strategies address poor in vitro-to-in vivo translation of activity?

- Methodology :

- Prodrug Design : Modify the carboxamide group to ester prodrugs for enhanced absorption .

- Pharmacokinetic Profiling : Conduct rodent studies to measure plasma half-life and tissue distribution. Use LC-MS/MS for quantification.

Q. How can enzyme selectivity be ensured to minimize off-target effects?

- Methodology :

- Kinome Screening : Use panels (e.g., Eurofins KinaseProfiler) to assess off-target kinase inhibition.

- Crystallography : Resolve co-crystal structures with target enzymes (e.g., COX-2) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.